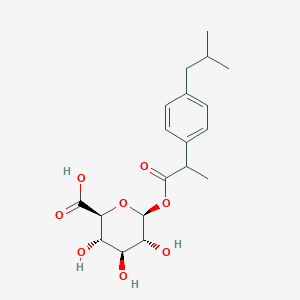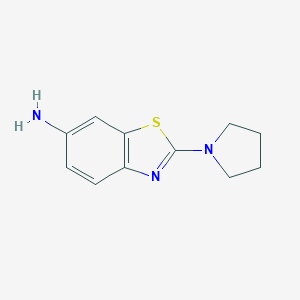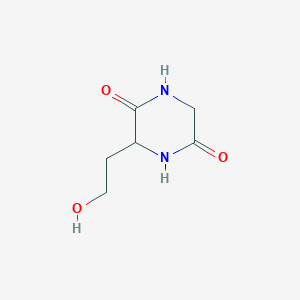
3-(2-Hydroxyethyl)piperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxyethyl)piperazine-2,5-dione, also known as HEPPD, is a cyclic amino acid that has been widely used in scientific research as a building block for the synthesis of various peptides and proteins. HEPPD is a versatile compound that can be easily modified to introduce different functional groups, making it an essential tool for the development of new drugs and biomaterials.
Mécanisme D'action
3-(2-Hydroxyethyl)piperazine-2,5-dione has been shown to act as a nucleophile, reacting with electrophilic groups to form covalent bonds. This mechanism of action makes 3-(2-Hydroxyethyl)piperazine-2,5-dione a useful tool for the development of enzyme inhibitors and other bioactive compounds. 3-(2-Hydroxyethyl)piperazine-2,5-dione has also been shown to interact with metal ions, which could potentially lead to the development of metal-binding drugs.
Effets Biochimiques Et Physiologiques
3-(2-Hydroxyethyl)piperazine-2,5-dione has been shown to have low toxicity and is well-tolerated by cells and organisms. In vitro studies have shown that 3-(2-Hydroxyethyl)piperazine-2,5-dione can inhibit the activity of various enzymes, including proteases and kinases. 3-(2-Hydroxyethyl)piperazine-2,5-dione has also been shown to interact with DNA and RNA, which could potentially lead to the development of new gene-targeting drugs.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-Hydroxyethyl)piperazine-2,5-dione is a versatile compound that can be easily modified to introduce different functional groups, making it an essential tool for the development of new drugs and biomaterials. The synthesis of 3-(2-Hydroxyethyl)piperazine-2,5-dione is scalable, and the compound can be produced in large quantities with high purity. However, 3-(2-Hydroxyethyl)piperazine-2,5-dione is a relatively expensive compound, which could limit its use in large-scale experiments.
Orientations Futures
There are many potential future directions for the use of 3-(2-Hydroxyethyl)piperazine-2,5-dione in scientific research. One area of interest is the development of metal-binding drugs, which could potentially be used to treat diseases such as cancer and Alzheimer's disease. Another area of interest is the development of gene-targeting drugs, which could potentially be used to treat genetic diseases. Additionally, the use of 3-(2-Hydroxyethyl)piperazine-2,5-dione in the development of new biomaterials, such as hydrogels and nanoparticles, could have many applications in drug delivery and tissue engineering.
Méthodes De Synthèse
3-(2-Hydroxyethyl)piperazine-2,5-dione can be synthesized through a simple and efficient process that involves the reaction of piperazine-2,5-dione with ethylene oxide. This reaction results in the formation of a cyclic compound with a hydroxyethyl group attached to the nitrogen atom of the piperazine ring. The synthesis of 3-(2-Hydroxyethyl)piperazine-2,5-dione is scalable, and the compound can be produced in large quantities with high purity.
Applications De Recherche Scientifique
3-(2-Hydroxyethyl)piperazine-2,5-dione has been extensively used in scientific research as a building block for the synthesis of various peptides and proteins. The hydroxyethyl group in 3-(2-Hydroxyethyl)piperazine-2,5-dione can be easily modified to introduce different functional groups, such as amino, carboxyl, and thiol groups, making it a versatile tool for the development of new drugs and biomaterials. 3-(2-Hydroxyethyl)piperazine-2,5-dione has also been used as a starting material for the synthesis of cyclic peptides, which have shown promising therapeutic potential in the treatment of various diseases.
Propriétés
Numéro CAS |
101080-13-1 |
|---|---|
Nom du produit |
3-(2-Hydroxyethyl)piperazine-2,5-dione |
Formule moléculaire |
C6H10N2O3 |
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
3-(2-hydroxyethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C6H10N2O3/c9-2-1-4-6(11)7-3-5(10)8-4/h4,9H,1-3H2,(H,7,11)(H,8,10) |
Clé InChI |
YUMNGCOHGVQKNN-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC(C(=O)N1)CCO |
SMILES canonique |
C1C(=O)NC(C(=O)N1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




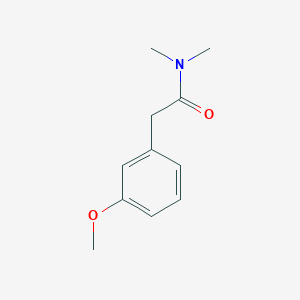
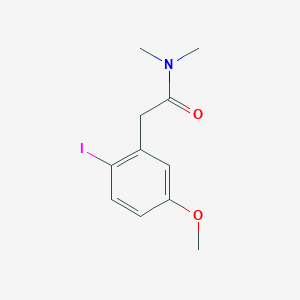
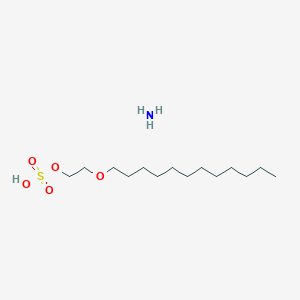
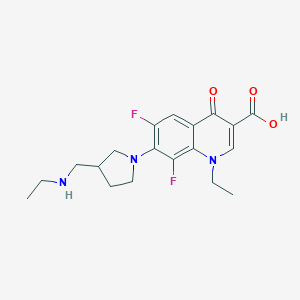
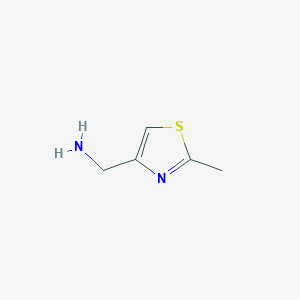
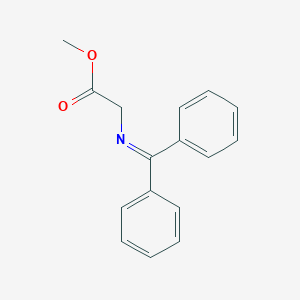
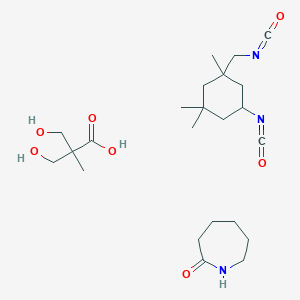
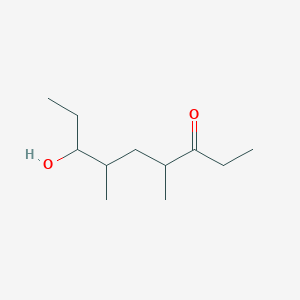
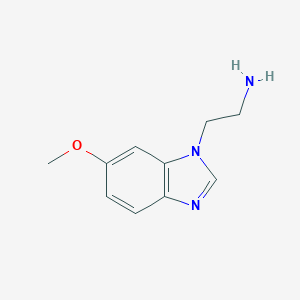
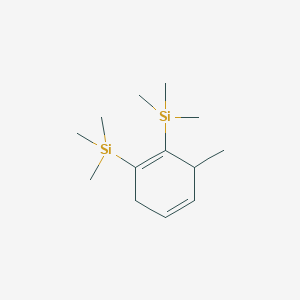
![2-[6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide](/img/structure/B20698.png)
